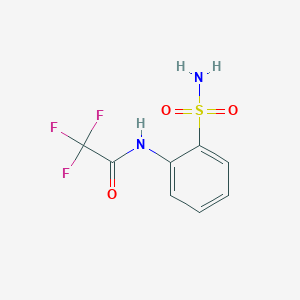

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide

- Molecular Formula : C8H8F3N1O3S1

- Molecular Weight : 227.21 g/mol

The compound's unique trifluoromethyl and sulfamoyl groups enhance its reactivity and stability, making it valuable in synthetic chemistry and biological applications.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical reactions such as nucleophilic substitutions and coupling reactions.

- Fluorinated Compounds : Due to the presence of the trifluoromethyl group, this compound is utilized in developing specialty chemicals with enhanced properties, including increased lipophilicity and metabolic stability.

Biology

- Enzyme Inhibition Studies : Research has focused on its ability to inhibit specific enzymes. For example, studies have shown that derivatives of this compound can inhibit human carbonic anhydrase isoforms and acetylcholinesterase, which are important targets in treating conditions like glaucoma and Alzheimer's disease .

-

Antimicrobial Activity : The compound has demonstrated activity against various pathogens. For instance, it showed minimum inhibitory concentrations (MICs) against:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

This suggests potential applications as an antimicrobial agent .

Medicine

- Drug Discovery : The structural features of this compound make it a candidate for drug development. Research has indicated its potential as a lead compound in creating new therapeutic agents targeting metabolic dysfunctions .

-

Anticancer Properties : Investigations into its cytotoxic effects have revealed promising results against cancer cell lines. For example:

Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 25

These findings indicate its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In laboratory tests against multi-drug resistant strains, the compound effectively inhibited bacterial growth. This study highlights its potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Studies

A study involving various cancer cell lines demonstrated that treatment with the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls, confirming its role in promoting programmed cell death .

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions result in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:

2,2,2-trifluoro-N-(4-sulfamoylphenyl)acetamide: This compound has a similar structure but with the sulfonamide group positioned at the para position on the phenyl ring.

2,2,2-trifluoro-N-(2-sulfamoylphenyl)propionamide: This compound has a propionamide group instead of an acetamide group, leading to variations in its reactivity and applications.

The unique combination of the trifluoromethyl and sulfonamide groups in this compound distinguishes it from other similar compounds, contributing to its specific chemical and biological properties.

Biologische Aktivität

2,2,2-Trifluoro-N-(2-sulfamoylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8F3N3O3S

- Molecular Weight : 305.24 g/mol

- CAS Number : 70090-01-6

The compound features a trifluoromethyl group, which is known to influence its biological properties by enhancing metabolic stability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are involved in various physiological processes. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

- Cellular Interactions : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit antiproliferative properties through interactions with cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Its ability to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2) is particularly noteworthy as it plays a crucial role in angiogenesis.

- Anti-inflammatory Effects : The compound potentially modulates inflammatory responses by inhibiting the NF-κB signaling pathway, which is critical in the regulation of immune responses .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that sulfonamide derivatives, including similar structures to our compound, effectively inhibited carbonic anhydrase isoforms I and II at low nanomolar concentrations. This suggests a potential for developing treatments for conditions like glaucoma and edema .

- VEGFR-2 Inhibition : Research indicated that derivatives of 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide exhibited significant antiproliferative activity against cancer cell lines by inhibiting VEGFR-2. This opens avenues for further exploration into the anticancer properties of related compounds.

Pharmacokinetics

The trifluoromethyl group enhances the metabolic stability and lipophilicity of the compound, potentially leading to improved absorption and distribution within biological systems. This property is crucial for developing effective therapeutic agents .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(2-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3S/c9-8(10,11)7(14)13-5-3-1-2-4-6(5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQIAXLULILTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.